7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with various substituents, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves a multi-step process. One common method includes the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base to form chalcones.
Cyclization: The chalcones undergo cyclization with guanidine or its derivatives under reflux conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: Various substituents are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium hydroxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential to treat various diseases. Its unique structure and biological activity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials.
Mechanism of Action
The mechanism of action of 7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-Benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines
- Indole derivatives
Uniqueness
Compared to similar compounds, 7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE stands out due to its unique combination of substituents and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C35H32N4O2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C35H32N4O2/c1-40-29-19-18-25(22-30(29)41-2)20-21-38-24-37-35-32(34(38)36)31(27-14-8-4-9-15-27)33(28-16-10-5-11-17-28)39(35)23-26-12-6-3-7-13-26/h3-19,22,24,36H,20-21,23H2,1-2H3 |
InChI Key |
UUSIUROFVFSCGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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